2-Methoxy-1-(1H-1,2,3-triazol-4-yl)ethan-1-amine
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Overview
Description
2-Methoxy-1-(1H-1,2,3-triazol-4-yl)ethan-1-amine is a compound that belongs to the class of 1,2,3-triazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(1H-1,2,3-triazol-4-yl)ethan-1-amine typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and selective, providing high yields of the desired product. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst and a reducing agent such as sodium ascorbate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to improved yields and reduced reaction times. The use of continuous flow technology also enhances safety by minimizing the handling of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(1H-1,2,3-triazol-4-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methoxy-1-(1H-1,2,3-triazol-4-yl)ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential as a bioorthogonal reagent, allowing for the labeling and tracking of biomolecules in living systems.
Medicine: It has shown promise as a potential therapeutic agent due to its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound can inhibit the growth of bacteria by interfering with their cell wall synthesis. In anticancer applications, it can induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,3-triazole: A similar compound with a methyl group instead of a methoxy group.
1-Phenyl-1H-1,2,3-triazole: A triazole derivative with a phenyl group.
1-Benzyl-1H-1,2,3-triazole: A triazole derivative with a benzyl group.
Uniqueness
2-Methoxy-1-(1H-1,2,3-triazol-4-yl)ethan-1-amine is unique due to its methoxy group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C5H10N4O |
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Molecular Weight |
142.16 g/mol |
IUPAC Name |
2-methoxy-1-(2H-triazol-4-yl)ethanamine |
InChI |
InChI=1S/C5H10N4O/c1-10-3-4(6)5-2-7-9-8-5/h2,4H,3,6H2,1H3,(H,7,8,9) |
InChI Key |
PGGZWFSAYNBMFS-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=NNN=C1)N |
Origin of Product |
United States |
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